molecular formula C8H10ClNO B586945 alpha-Aminoacetophenone-d5 Hydrochloride CAS No. 1794938-50-3

alpha-Aminoacetophenone-d5 Hydrochloride

Cat. No.: B586945
CAS No.: 1794938-50-3
M. Wt: 176.655
InChI Key: CVXGFPPAIUELDV-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Aminoacetophenone-d5 Hydrochloride: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its stability and its ability to be used as a tracer in various chemical reactions. The molecular formula for this compound is C8H5D5ClNO, and it has a molecular weight of 176.65 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aminoacetophenone-d5 Hydrochloride typically involves the deuteration of alpha-Aminoacetophenone. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure the complete and selective incorporation of deuterium into the target molecule.

Chemical Reactions Analysis

Types of Reactions: Alpha-Aminoacetophenone-d5 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Alpha-Aminoacetophenone-d5 Hydrochloride is widely used in various fields of scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.

Mechanism of Action

The mechanism by which alpha-Aminoacetophenone-d5 Hydrochloride exerts its effects is primarily through its role as a tracer. By incorporating deuterium into the molecule, researchers can track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

    Alpha-Aminoacetophenone: The non-deuterated version of the compound.

    Beta-Aminoacetophenone: A structural isomer with the amino group located at the beta position.

    Alpha-Aminoacetophenone-d3: A partially deuterated version with three deuterium atoms.

Uniqueness: Alpha-Aminoacetophenone-d5 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate tracking of molecular transformations is essential.

Properties

IUPAC Name

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGFPPAIUELDV-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CN)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.